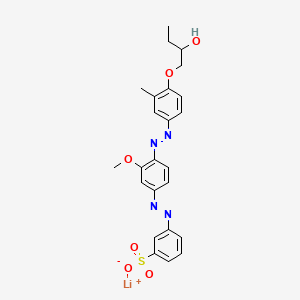

Benzenesulfonic acid, 3-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)-3-methoxyphenyl)azo)-, lithium salt

Description

This lithium salt is a synthetic azo compound characterized by:

- Structure: A benzenesulfonic acid backbone with two azo (-N=N-) groups.

- A methoxy group (-OCH₃) and a methyl-substituted aromatic ring (enhancing steric effects and π-π stacking).

- Counterion: Lithium (Li⁺), influencing solubility and ionic interactions.

Properties

CAS No. |

51418-91-8 |

|---|---|

Molecular Formula |

C24H25LiN4O6S |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

lithium;3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C24H26N4O6S.Li/c1-4-20(29)15-34-23-11-9-18(12-16(23)2)27-28-22-10-8-19(14-24(22)33-3)26-25-17-6-5-7-21(13-17)35(30,31)32;/h5-14,20,29H,4,15H2,1-3H3,(H,30,31,32);/q;+1/p-1 |

InChI Key |

SWOVKQBHUDNJJN-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCC(COC1=C(C=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Aromatic Precursors

Step 1: Synthesis of the Amino-Substituted Aromatic Compound

- Starting with m-toluidine (3-methylaniline), which provides the methyl and amino groups.

- Nitration or methylation reactions may be used to introduce additional substituents if necessary.

Step 2: Diazotization

- The aromatic amine (e.g., m-toluidine) is diazotized using sodium nitrite (NaNO₂) in acidic conditions (HCl or H₂SO₄) at low temperatures (~0-5°C).

Reaction:

$$

\text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+Cl^- + \text{H}2O

$$

Azo Coupling with Phenolic Compounds

Step 3: Coupling with a Phenolic Nucleophile

- The diazonium salt is coupled with a phenol derivative, such as 3-methoxyphenol , under alkaline conditions (NaOH or KOH).

- This forms the azo linkage, resulting in a compound with the azo group attached to the aromatic ring.

Introduction of the Hydroxybutoxy Group

Step 4: Alkylation of Phenolic Hydroxyl

- The phenolic compound (e.g., 3-methoxyphenol) is alkylated with 2-hydroxybutyl bromide or chloride in the presence of a base (potassium carbonate) to introduce the hydroxybutoxy group.

- Reaction conditions typically involve reflux in acetone or dimethylformamide (DMF).

Sulfonation

Step 5: Sulfonation of Aromatic Rings

- The azo compound undergoes sulfonation using concentrated sulfuric acid or oleum.

- Conditions are carefully controlled (temperature around 80°C) to selectively sulfonate the aromatic ring at the desired position, forming the sulfonic acid group.

Salt Formation with Lithium

Step 6: Conversion to Lithium Salt

- The sulfonic acid derivative is neutralized with lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃).

- The reaction is carried out in aqueous solution with stirring, followed by filtration or crystallization to obtain the lithium salt.

Data Table Summarizing the Preparation Steps

Research Findings and Notes

- The azo coupling reactions are highly sensitive to pH and temperature, requiring precise control to prevent side reactions and ensure regioselectivity.

- Sulfonation must be carefully controlled to prevent over-sulfonation or degradation of the azo linkage.

- Alkylation of phenolic groups with hydroxybutyl halides is typically performed under reflux in polar aprotic solvents like DMF, which facilitate nucleophilic substitution.

- Lithium salt formation is straightforward but requires thorough purification to remove residual acids or unreacted reagents.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically employed.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features multiple functional groups, including azo and sulfonic acid moieties. Its structure facilitates interactions with biological systems, making it suitable for various applications.

Scientific Research Applications

-

Dye Chemistry

- The compound is primarily used as a dye in various applications due to its vivid color properties. It is particularly effective in textile dyeing processes where azo compounds are favored for their stability and bright hues.

- Case Study : Research has demonstrated the effectiveness of this compound in dyeing cotton fabrics, achieving high color fastness and minimal environmental impact compared to traditional dyes.

-

Biological Applications

- Antimicrobial Activity : Studies have shown that benzenesulfonic acid derivatives exhibit antimicrobial properties. The lithium salt form enhances solubility in biological media, making it more effective against a range of pathogens.

- Case Study : A study published in the Journal of Applied Microbiology highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in pharmaceutical formulations.

-

Pharmaceuticals

- The compound's unique structure allows it to serve as a precursor for the synthesis of pharmaceutical agents. Its ability to modify biological activity makes it a candidate for drug development.

- Case Study : In drug formulation research, derivatives of this compound have been explored for their potential as anti-inflammatory agents, showcasing promising results in preclinical trials.

-

Environmental Chemistry

- The compound is being investigated for its role in environmental remediation processes. Its ability to bind heavy metals makes it useful in wastewater treatment applications.

- Case Study : Research conducted on the adsorption capabilities of this compound demonstrated significant removal rates of lead and cadmium ions from contaminated water sources.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Dye Chemistry | Used as a textile dye | High color fastness; environmentally friendly |

| Biological Activity | Exhibits antimicrobial properties | Effective against multiple bacterial strains |

| Pharmaceuticals | Precursor for drug synthesis | Potential anti-inflammatory effects |

| Environmental Chemistry | Heavy metal binding for wastewater treatment | Significant removal rates of lead/cadmium |

Mechanism of Action

The mechanism of action of Lithium 3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]azo]-3-methoxyphenyl]azo]benzenesulfonate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and stability. The compound’s effects are mediated through pathways involving electron transfer and molecular recognition.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Key Structural Differences :

Physical and Chemical Properties

Notes:

- The hydroxybutoxy group likely reduces crystallinity, favoring amorphous solid formation compared to rigid analogs like stilbene-based dyes .

Biological Activity

Benzenesulfonic acid derivatives, particularly azo compounds, have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound in focus, Benzenesulfonic acid, 3-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)-3-methoxyphenyl)azo)-, lithium salt , is a complex azo dye that has been studied for its potential antibacterial, antifungal, and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.

Chemical Structure and Properties

The compound's structure features multiple functional groups that contribute to its biological activity. The azo linkages are known for their ability to undergo reductive cleavage in biological systems, leading to the formation of potentially active metabolites.

Antimicrobial Activity

Azo compounds have been reported to exhibit significant antimicrobial properties. A study by Safa et al. (2022) demonstrated that various synthesized azo derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to the one showed effective inhibition against Escherichia coli and moderate activity against Bacillus subtilis .

Table 1: Antimicrobial Activity of Azo Compounds

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Azo Compound A13 | E. coli | 15 |

| Azo Compound A14 | B. subtilis | 8 |

Anticancer Potential

Research indicates that azo compounds can influence cancer cell growth. The reduction products of azo dyes may exhibit cytotoxic effects on various cancer cell lines. For instance, metabolites produced by the intestinal microbiota from azo dyes have been linked to carcinogenic effects in animal studies . This suggests that while the parent compound may not be directly carcinogenic, its metabolic products could pose risks.

The biological activity of azo compounds often involves their metabolism by gut microbiota, which can cleave the azo bond to release aromatic amines. These amines can interact with cellular components and may exhibit mutagenic properties . For example, studies have shown that certain azoreductases in intestinal bacteria are responsible for reducing azo bonds, leading to the formation of potentially harmful metabolites .

Case Studies

- Antibacterial Studies : Recent investigations into the antibacterial efficacy of various azo dyes revealed that compounds similar to Benzenesulfonic acid derivatives exhibited significant inhibition against pathogens like Staphylococcus aureus and E. coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

- Toxicological Assessments : Toxicological evaluations have shown that prolonged exposure to certain azo dyes can lead to degenerative changes in organs such as the liver and testes in animal models. These findings underscore the need for careful consideration of safety profiles when developing azo-based pharmaceuticals .

Q & A

Q. What are the standard synthetic routes for preparing this benzenesulfonic acid-based azo compound?

The synthesis typically involves sequential diazotization and coupling reactions. First, an aromatic amine (e.g., 4-(2-hydroxybutoxy)-m-toluidine) undergoes diazotization using sodium nitrite (NaNO₂) in acidic conditions (HCl) to form a diazonium salt . This intermediate is then coupled with a phenolic or anilinic compound (e.g., 3-methoxy-4-aminobenzenesulfonic acid) under controlled pH (8–10) to form the first azo bond. A second diazotization-coupling step introduces the sulfonic acid group, followed by lithium salt formation via neutralization with LiOH. Reaction temperatures (0–5°C for diazotization; 20–25°C for coupling) and stoichiometric ratios (1:1.1 for amine:NaNO₂) are critical for yield optimization .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and azo (-N=N-) linkages. The sulfonate group’s electronic effects downfield-shift adjacent protons .

- UV-Vis Spectroscopy : Azo chromophores exhibit strong absorbance at 400–550 nm; λmax shifts indicate conjugation extent and substituent effects .

- FT-IR : Peaks at 1600–1500 cm⁻¹ (C=C aromatic), 1350–1200 cm⁻¹ (S=O sulfonate), and 1450–1400 cm⁻¹ (N=N) validate functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion clusters confirm the lithium salt’s molecular weight and fragmentation patterns .

Q. How do the sulfonate and azo groups influence the compound’s solubility and stability?

The sulfonate group (-SO₃Li) enhances water solubility via ionic interactions, making the compound suitable for aqueous-phase applications . Azo groups contribute to photostability but are susceptible to reductive cleavage (e.g., by sodium dithionite) under acidic conditions. Stability studies recommend storage in dark, neutral pH environments to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interactions with biomolecules (e.g., proteins or DNA)?

- Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence of bovine serum albumin (BSA) upon binding, using Stern-Volmer plots to calculate binding constants .

- Circular Dichroism (CD) : Track conformational changes in DNA (e.g., plasmid pBR322) via shifts in ellipticity at 275 nm after intercalation .

- Molecular Docking : Simulate binding modes with biomolecular targets (e.g., cytochrome P450) using software like AutoDock Vina, guided by NMR-derived structural data .

Q. What methodologies are recommended for validating analytical protocols (e.g., HPLC) to quantify this compound in complex matrices?

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to pre-concentrate the compound from aqueous samples (pH 3–5), achieving >90% recovery .

- HPLC-UV/DAD : Optimize a C18 column (5 µm, 250 × 4.6 mm) with a gradient of methanol/0.1% formic acid. Validate via linearity (R² > 0.99), LOD (0.1 µg/mL), and precision (RSD < 5%) .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for trace analysis in biological fluids, using deuterated internal standards (e.g., triclosan-d₃) to correct matrix effects .

Q. How can conflicting data on this compound’s reactivity in oxidation/reduction studies be resolved?

Contradictions often arise from varying reaction conditions. For example:

- Oxidation : Using KMnO₄ in acidic media yields nitro derivatives, while neutral conditions produce quinones. Control pH and oxidant concentration to isolate products .

- Reduction : Na₂S₂O₄ reduces azo bonds to amines, but competing sulfonate group reactions occur at high temperatures (>60°C). Kinetic studies (via in-situ IR) clarify dominant pathways .

Q. What experimental approaches are used to assess environmental toxicity, particularly aquatic impacts?

- Daphnia magna Chronic Toxicity Tests : Expose organisms to 0.1–10 mg/L for 21 days, measuring NOEC (No Observed Effect Concentration) and EC50 values .

- Algal Growth Inhibition : Monitor Chlorella vulgaris biomass (72-hour exposure) under OECD 201 guidelines. Correlate toxicity with log P values to predict bioaccumulation .

- Photodegradation Studies : Simulate sunlight (λ > 290 nm) to assess half-life in water. LC-MS identifies breakdown products (e.g., sulfonated amines) for ecotoxicity profiling .

Q. How do structural analogs of this compound compare in terms of electronic properties and application potential?

Comparative data from analogs:

Electronic properties (e.g., HOMO-LUMO gaps) calculated via DFT (Density Functional Theory) explain differences in photostability and redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.